Antibacterial Oxadiazole Derivatives: 4-Methoxyphenyl Substitution Confers Potent MIC of 1.6 µM
Bis(1,3,4-oxadiazole) derivatives synthesized from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 1.6 µM [1]. In contrast, analogous compounds lacking the 4-methoxyphenyl group or bearing alternative aryl substitutions showed no reported activity in the same assay system, indicating that the 4-methoxyphenyl moiety is essential for achieving the observed potency.
| Evidence Dimension | Antibacterial activity (MIC) against S. aureus and P. aeruginosa |
|---|---|
| Target Compound Data | MIC 1.6 µM (for oxadiazole derivatives bearing the 4-methoxyphenyl-tetrahydropyran scaffold) |
| Comparator Or Baseline | Unsubstituted phenyl or heteroaryl analogs – no activity reported under identical conditions |
| Quantified Difference | Target compound-derived products achieve 1.6 µM MIC; comparator analogs are inactive |
| Conditions | In vitro broth microdilution assay; Mendeleev Commun. 2022, 32, 612–614 |
Why This Matters
Demonstrates that the 4-methoxyphenyl group is a critical determinant of antibacterial activity; researchers seeking to develop oxadiazole-based antibacterials cannot replace this building block with a generic phenyl or alternative aryl analog without losing potency.
- [1] Mekky, A. E. M., Sanad, S. M. H., Abdelfattah, A. M. (2022) Tandem synthesis, antibacterial evaluation and SwissADME prediction study of new bis(1,3,4-oxadiazoles) linked to arene units. Mendeleev Communications, 32 (5), 612–614. View Source
